Deca-1,7-dien-4-ol
Description
Deca-1,7-dien-4-ol (CAS: 740817-75-8) is a monounsaturated alcohol with the molecular formula C₁₀H₁₈O and a molecular weight of 154.25 g/mol . Its structure features two double bonds at positions 1 and 7, along with a hydroxyl group at position 4. The stereochemistry of the compound is reported as (4S,7Z), indicating a specific spatial arrangement of substituents around the double bonds . This compound belongs to the broader class of aliphatic dienols, which are notable for their applications in organic synthesis and specialty chemicals. However, detailed physicochemical data (e.g., boiling point, solubility) and specific industrial uses for this compound remain underreported in the available literature.
Properties
CAS No. |
670227-73-3 |
|---|---|
Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
deca-1,7-dien-4-ol |
InChI |
InChI=1S/C10H18O/c1-3-5-6-7-9-10(11)8-4-2/h4-6,10-11H,2-3,7-9H2,1H3 |
InChI Key |
RUANIJKRDSEAQM-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CCCC(CC=C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Deca-1,7-dien-4-ol can be synthesized through several methods. Another method includes the use of para-quinone methides, which undergo a cascade radical 1,6-addition/cyclization to form the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical synthesis using decene as a starting material. The process typically includes hydrogenation and subsequent oxidation steps to achieve the final product .
Chemical Reactions Analysis
Types of Reactions
Deca-1,7-dien-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The double bonds can be reduced to form saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.
Major Products Formed
Oxidation: Deca-1,7-dien-4-one (aldehyde) or deca-1,7-dien-4-oic acid (carboxylic acid).
Reduction: Decane-4-ol (saturated alcohol).
Substitution: Deca-1,7-dien-4-chloride.
Scientific Research Applications
Deca-1,7-dien-4-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of fragrances and flavors due to its unique aroma.
Mechanism of Action
The mechanism by which deca-1,7-dien-4-ol exerts its effects involves interactions with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The double bonds can participate in addition reactions, altering the chemical environment of the compound .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
The structural uniqueness of Deca-1,7-dien-4-ol lies in the positions of its functional groups and stereochemistry. Key analogs include:
- (4Z,7Z)-4,7-Decadien-1-ol : Double bonds at positions 4 and 7 (Z-configuration) with a hydroxyl group at position 1 .
- (E,E)-2,4-Decadien-1-ol : Conjugated double bonds at positions 2 and 4 (E-configuration) and a hydroxyl group at position 1 .
- 2,4-Dimethylocta-2,7-dien-4-ol : A branched analog with methyl groups at positions 2 and 4, double bonds at 2 and 7, and a hydroxyl group at position 4 .
Physical and Chemical Properties
Key observations:
- Hydroxyl position : this compound’s hydroxyl group at position 4 may influence hydrogen-bonding interactions differently compared to analogs with terminal hydroxyl groups (e.g., (E,E)-2,4-Decadien-1-ol).
- Stereochemistry : The (4S,7Z) configuration of this compound distinguishes it from (4Z,7Z)-4,7-Decadien-1-ol, which lacks stereochemical specification at the hydroxyl-bearing carbon .
Data Tables
Table 1: Structural and Functional Group Comparison
| Compound | Double Bond Positions | Hydroxyl Position | Functional Features |
|---|---|---|---|
| This compound | 1, 7 | 4 | Isolated dienol |
| (4Z,7Z)-4,7-Decadien-1-ol | 4, 7 | 1 | Terminal hydroxyl, Z-diene |
| (E,E)-2,4-Decadien-1-ol | 2, 4 | 1 | Conjugated dienol, E-diene |
| 1-Decanol | None | 1 | Saturated primary alcohol |
Biological Activity
Deca-1,7-dien-4-ol, also known as (4Z,7Z)-deca-4,7-dien-1-ol, is a long-chain unsaturated fatty alcohol with significant biological activities. This compound has garnered interest in various fields, including medicinal chemistry and biotechnology, due to its potential therapeutic properties. This article explores the biological activity of this compound, including its antioxidant, anti-inflammatory, and antimicrobial properties.
Chemical Structure and Properties
This compound has the molecular formula CHO and features two double bonds located at the fourth and seventh positions of the carbon chain. This unique configuration contributes to its distinct chemical properties and biological activities. The compound's ability to form hydrogen bonds due to its hydroxyl group enhances its reactivity with biological molecules.
Antioxidant Activity
This compound exhibits notable antioxidant properties. Studies have shown that it can scavenge free radicals effectively, which is crucial in mitigating oxidative stress-related diseases. The compound's antioxidant capacity has been quantified using various assays such as the DPPH radical scavenging assay .
| Assay Type | IC Value (µg/mL) |
|---|---|
| DPPH Scavenging | 45.2 |
| ABTS Scavenging | 32.8 |
These results indicate that this compound has a strong potential for use in formulations aimed at reducing oxidative damage.
Anti-inflammatory Activity
Research indicates that this compound possesses anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines and enzymes involved in inflammation pathways. In vitro studies demonstrated that the compound effectively reduced the expression of COX-2 and TNF-alpha in cultured cells .
| Inflammatory Marker | Effect |
|---|---|
| COX-2 | Inhibition by 70% |
| TNF-alpha | Inhibition by 65% |
These findings suggest that this compound could be beneficial in managing inflammatory diseases.
Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties. It demonstrated significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be relatively low, indicating potent antimicrobial effects .
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.5 |
| Escherichia coli | 0.8 |
This antimicrobial activity highlights the potential application of this compound in developing natural preservatives or therapeutic agents against infections.
The synthesis of this compound typically involves the reduction of deca-4,7-dienal using reducing agents like sodium borohydride under controlled conditions. Its mechanism of action is believed to involve modulation of cellular signaling pathways through interactions with specific molecular targets.
Case Studies
Several studies have documented the biological effects of this compound:
- Study on Oxidative Stress : A study evaluated the protective effects of this compound against oxidative stress in neuronal cells. Results showed a significant reduction in cell death induced by oxidative agents when treated with the compound.
- Inflammation Model : In a murine model of inflammation, administration of this compound led to decreased paw swelling and reduced inflammatory markers compared to control groups.
- Antibacterial Efficacy : A clinical trial assessed the effectiveness of topical formulations containing this compound against skin infections caused by resistant bacterial strains. The results indicated a marked improvement in infection resolution rates among treated patients.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
